molecular formula C21H22N2O3 B2414983 (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 921782-63-0

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2414983
CAS No.: 921782-63-0
M. Wt: 350.418
InChI Key: WMZSZKVHASSEHC-UHFFFAOYSA-N
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Description

(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of both benzofuran and piperazine moieties in the molecule suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenol derivatives with ethyl bromoacetate under basic conditions.

    Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions, where the benzofuran derivative reacts with 1-phenylpiperazine in the presence of a suitable base.

    Final Coupling: The final step involves coupling the benzofuran and piperazine derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

IUPAC Name

(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZSZKVHASSEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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